![molecular formula C12H12O4 B12542128 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 144066-20-6](/img/structure/B12542128.png)
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is an organic compound with the molecular formula C12H12O4 It is characterized by a spirocyclic structure containing four oxygen atoms and a phenyl group
Preparation Methods
The synthesis of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be achieved through several routes. One common method involves the reaction of propylene carbonate with epichlorohydrin to form 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which is then dehydrochlorinated to yield the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the dehydrochlorination process.
Chemical Reactions Analysis
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylene group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through photoinitiated cationic double ring-opening polymerization. This process is important for creating materials with specific mechanical and thermal properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of high-performance coatings and adhesives due to its ability to undergo polymerization and form durable materials.
Mechanism of Action
The mechanism of action of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane involves its ability to undergo polymerization reactions. The compound can initiate cationic polymerization through the formation of reactive intermediates, which then propagate the polymer chain . The molecular targets and pathways involved in these reactions include the formation of carbocations and the subsequent ring-opening of the spirocyclic structure.
Comparison with Similar Compounds
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be compared with other spirocyclic compounds such as 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4.4]nonane . While both compounds share a similar spirocyclic framework, the presence of different substituents (e.g., phenyl group in the former and dimethylene groups in the latter) imparts distinct chemical properties and reactivity. The unique combination of the methylene and phenyl groups in this compound makes it particularly suitable for specific applications in polymer chemistry and material science.
Properties
CAS No. |
144066-20-6 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-methylidene-8-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
FMMGEZDNPISXLH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC2(O1)OCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


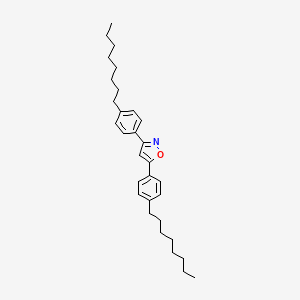
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

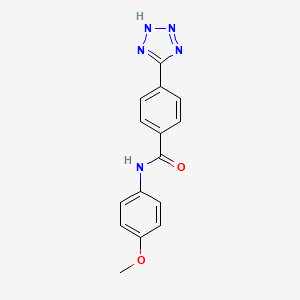
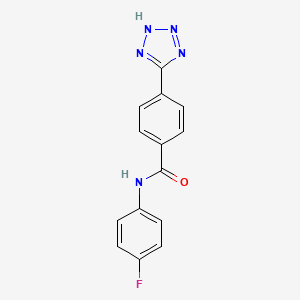

![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)

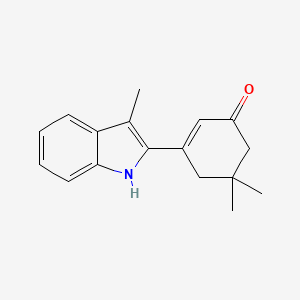
stannane](/img/structure/B12542085.png)
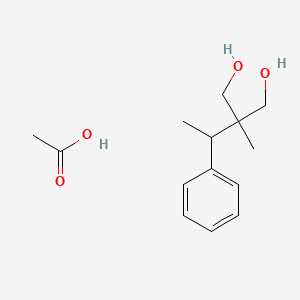

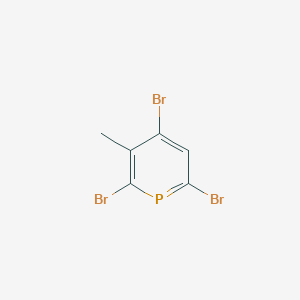
![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
